![molecular formula C14H10F2OS B1456200 (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332345-21-7](/img/structure/B1456200.png)
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Overview
Description
“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is an organic compound with the CAS Number: 1332345-21-7 . It has a molecular weight of 264.3 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is 1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a liquid at room temperature . It has a molecular weight of 264.3 .Scientific Research Applications
Polymer Science and Materials Chemistry :
- Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for preparing poly(arylene ether sulfone)s. These polymers exhibited properties like high hydroxide conductivity and good alkaline stability, beneficial for applications in ion exchange membranes (Shi et al., 2017).
- Li et al. (2016) synthesized a novel monomer containing tetraphenylethylene and a difluoro aromatic ketone structure. This led to the creation of high fluorescence intensity poly(aryl ether ketone) copolymers, showcasing potential for applications in advanced material sciences (Li et al., 2016).
Chemical Synthesis and Organic Chemistry :
- Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanone derivatives, containing an arylthio/sulfinyl/sulfonyl group, from a precursor similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. These compounds exhibited herbicidal and insecticidal activities (Wang et al., 2015).
- Mallesha and Mohana (2014) reported the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibiting significant in vitro antimicrobial activity (Mallesha & Mohana, 2014).
Environmental Applications :
- Rouchaud et al. (2002) investigated the metabolism of isoxaflutole in soil, a compound structurally related to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This study provides insights into the environmental behavior and degradation of such compounds in agricultural settings (Rouchaud et al., 2002).
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTSJCRTEZAPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




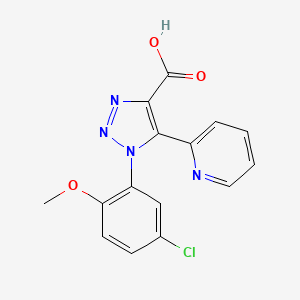

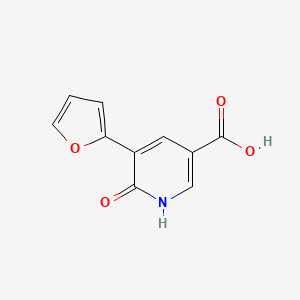

![N-[(2-Chloro-1,3-thiazol-5-yl)methyl]urea](/img/structure/B1456124.png)
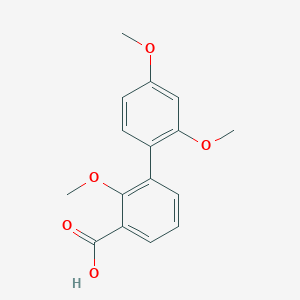
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)


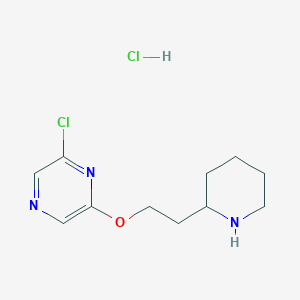
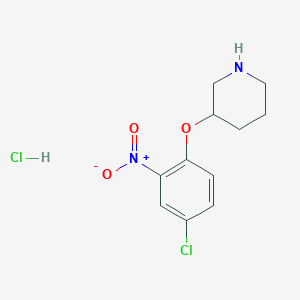
![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)